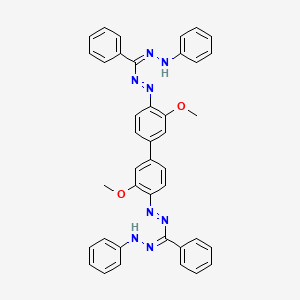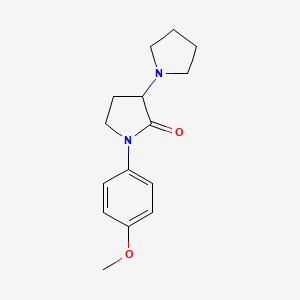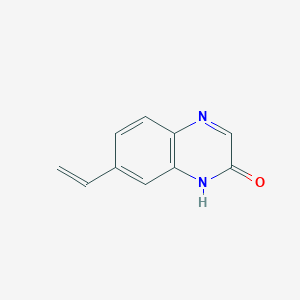
7-ethenyl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethenyl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and catalysis. The quinoxalin-2-one core is a crucial structural motif found in various biologically active molecules, making it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, such as transition metal catalysts or organocatalysts, under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysis is particularly advantageous due to its recyclability and environmental friendliness. Catalysts such as metal oxides, graphene-based composites, and molecular sieve-based porous materials are commonly used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethenyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation and alkylation reactions.
Reduction: Reduction reactions using reagents like sodium borohydride.
Substitution: Substitution reactions involving alkylation and arylation.
Common Reagents and Conditions:
Oxidation: Di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT).
Reduction: Sodium borohydride (NaBH4) for selective reduction.
Substitution: Various hydrocarbons and alkyl boronic acids for alkylation and arylation.
Major Products: The major products formed from these reactions include azolated quinoxalin-2-ones, alkylated derivatives, and reduced quinoxalin-2-ones .
Applications De Recherche Scientifique
7-Ethenyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-ethenyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes hydrogen atom transfer (HAT) mediated by alkoxyl radicals, leading to the formation of azolated products . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
Quinoxalin-2-one: The parent compound, widely studied for its diverse chemical properties.
3-Alkylquinoxalin-2-ones: Derivatives with alkyl groups at the C3 position, known for their biological activities.
Quinoxaline-2,3-diones: Compounds with additional functional groups at the C2 and C3 positions, used in various synthetic applications.
Uniqueness: 7-Ethenyl-1H-quinoxalin-2-one is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
7-ethenyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)12-10(13)6-11-8/h2-6H,1H2,(H,12,13) |
Clé InChI |
NYQWSQWONJDLFV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(C=C1)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
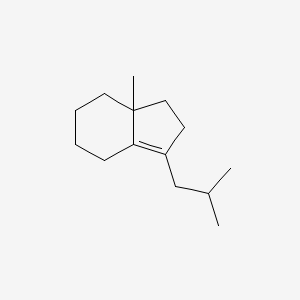
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)

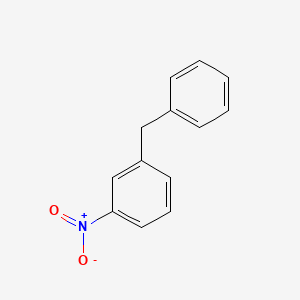
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
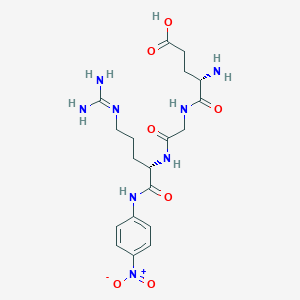
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
